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Compound of Interest

Compound Name: N-Phenylmethanesulfonamide

Cat. No.: B072643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phenylmethanesulfonamide, a compound of interest in various chemical and pharmaceutical

research fields. The following sections present detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for N-
Phenylmethanesulfonamide were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of N-Phenylmethanesulfonamide exhibits distinct signals

corresponding to the aromatic and methyl protons.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35 t 8.0 2H Ar-H (meta)

7.24 d 8.0 2H Ar-H (ortho)

7.19 t 7.4 1H Ar-H (para)

6.97 s - 1H NH

3.01 s - 3H CH₃

s = singlet, d = doublet, t = triplet

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

136.9 Ar-C (quaternary)

129.7 Ar-C

125.4 Ar-C

120.9 Ar-C

39.2 CH₃

Experimental Protocol for NMR Spectroscopy
The NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by

dissolving approximately 10-20 mg of N-Phenylmethanesulfonamide in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ =

0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of N-Phenylmethanesulfonamide was

obtained using the KBr pellet method.

IR Absorption Data
The following table summarizes the characteristic absorption bands observed in the IR

spectrum of N-Phenylmethanesulfonamide.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3250 Strong, Broad N-H Stretching

~3100-3000 Medium C-H (Aromatic) Stretching

~2950 Medium C-H (Aliphatic) Stretching

~1600, ~1490 Medium-Strong C=C (Aromatic) Stretching

~1330 Strong S=O Asymmetric Stretching

~1160 Strong S=O Symmetric Stretching

~900 Strong S-N Stretching

Experimental Protocol for IR Spectroscopy
A small amount of N-Phenylmethanesulfonamide was finely ground with anhydrous

potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an

FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet was also recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass

spectrum of N-Phenylmethanesulfonamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b072643?utm_src=pdf-body
https://www.benchchem.com/product/b072643?utm_src=pdf-body
https://www.benchchem.com/product/b072643?utm_src=pdf-body
https://www.benchchem.com/product/b072643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Data
The mass spectrum of N-Phenylmethanesulfonamide shows a molecular ion peak and

several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

171 ~60 [M]⁺ (Molecular Ion)

92 100 [C₆H₅NH]⁺ (Anilide Cation)

77 ~40 [C₆H₅]⁺ (Phenyl Cation)

65 ~50 [C₅H₅]⁺

The fragmentation pattern is consistent with the structure of N-Phenylmethanesulfonamide,

with the base peak at m/z 92 corresponding to the stable anilide cation formed by the loss of

the methanesulfonyl group. The molecular ion peak is observed at m/z 171.

Experimental Protocol for Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample was introduced into the ion source, where it was

vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting

ions were accelerated and separated by a mass analyzer, and the relative abundance of each

ion was detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Phenylmethanesulfonamide.

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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